The synthesis of {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride typically involves a nucleophilic substitution reaction. The primary method includes the following steps:
The molecular structure of {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride can be described as follows:
{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride can participate in various chemical reactions:
The mechanism of action for {2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride primarily involves its interaction with biological targets:
{2-[(2-chlorobenzyl)oxy]ethyl}amine hydrochloride has several scientific applications:
{2-[(2-Chlorobenzyl)oxy]ethyl}amine hydrochloride embodies a strategically engineered hybrid pharmacophore combining three critical elements: a 2-chlorobenzyl moiety, a flexible ether-oxygen linker, and a terminal ethylamine unit. This triad creates a versatile scaffold for targeting diverse biological receptors. The protonated ethylamine group facilitates ionic bonding with aspartate or glutamate residues in G-protein-coupled receptor (GPCR) binding pockets, a feature shared by 75% of neuromodulatory drugs [4]. The chlorine atom at the ortho position induces steric and electronic perturbations—increasing lipophilicity (log P ≈ 1.6–2.0) while directing electrophilic substitution to the para position [5] [10]. Ether linkages confer metabolic stability over ester counterparts, evidenced by their prevalence in antihistamines (e.g., clemastine) and antidepressants [4] [6]. This molecular design enables optimized blood-brain barrier penetration, with calculated polar surface areas (PSA) of ~35 Ų falling within the optimal range for CNS bioavailability [6].
The 2-chlorobenzyl-ether motif serves as a conformational gatekeeper, balancing rigidity and rotational freedom. Unlike direct benzylamine linkages, the oxygen spacer allows a 120° torsion angle sweep, enabling adaptive binding to both planar (e.g., adenosine receptors) and globular targets (e.g., carbonic anhydrase) [3] [4]. Chlorine’s ortho positioning disrupts crystal lattice energy (melting point ~227–228°C for analogues), enhancing solubility in protic solvents [5] [10]. Historically, such motifs demonstrate enhanced target residence times; for example, ortho-chloro substituted benzyl ethers in DPP-4 inhibitors exhibit 3-fold longer half-lives than meta/para analogues due to reduced cytochrome P450 metabolism [4]. The hydrochloride salt form (present in 89% of commercial amine pharmaceuticals) ensures stability, crystallinity, and predictable dissolution kinetics in physiological pH [1] [8].
This compound’s precursors feature in multistep syntheses of high-impact therapeutics:
Table 1: Key Chemical Identity Parameters
Property | Value | Reference |
---|---|---|
CAS Registry Number | 6594-67-8 | [1] |
Molecular Formula | C₉H₁₂ClNO·HCl (C₉H₁₃Cl₂NO) | [1] |
Molecular Weight | 222.11 g/mol | [1] |
Purity (Commercial) | ≥95% | [1] |
Key Synony𝓂s | 2-((2-Chlorobenzyl)oxy)ethan-1-amine hydrochloride; Ethanamine, 2-[(2-chlorophenyl)methoxy]-, hydrochloride | [1] |
Chemical Properties and Synthesis
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2